molecular formula C28H25FN2O3S B3569210 N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3569210
M. Wt: 488.6 g/mol
InChI Key: LJBHIWCKADXLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DBFG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmaceutical applications. DBFG belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which are known to have therapeutic effects on various neurological disorders.

Mechanism of Action

N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as an inhibitor of the GlyT1 transporter, which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting GlyT1, N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide increases the availability of glycine in the synaptic cleft, which enhances the activity of the NMDA receptor. This, in turn, leads to improved cognitive function and memory processes.
Biochemical and Physiological Effects:
N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have several biochemical and physiological effects. It has been shown to increase the release of glutamate, a neurotransmitter involved in learning and memory processes. N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for laboratory experiments. It has high selectivity for the GlyT1 transporter, which makes it a useful tool for studying the role of GlyT1 in neurological disorders. However, N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has limited water solubility, which can make it difficult to administer in experiments.

Future Directions

There are several future directions for research on N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the potential therapeutic effects of N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide on other neurological disorders, such as depression and anxiety. Another area of research is the development of more water-soluble forms of N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, which would make it easier to administer in experiments. Additionally, research on the long-term effects of N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide on cognitive function and memory processes is needed to fully understand its potential as a therapeutic agent.

Scientific Research Applications

N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic effects on various neurological disorders, including schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). GlyT1 inhibitors such as N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide have been found to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N,N-dibenzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O3S/c29-25-16-18-26(19-17-25)31(35(33,34)27-14-8-3-9-15-27)22-28(32)30(20-23-10-4-1-5-11-23)21-24-12-6-2-7-13-24/h1-19H,20-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBHIWCKADXLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CN(C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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